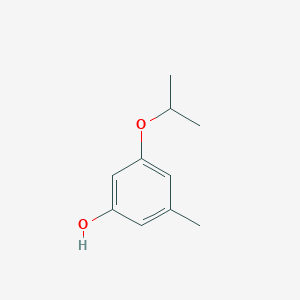

Phenol, 3-isopropoxy-5-methyl-

Description

Historical Context and Evolution of Phenolic Ether Chemistry

The study of phenolic compounds has a rich history, with many being identified and utilized long before their chemical structures were fully understood. britannica.com The term "phenolic" itself applies to materials formed from the reaction between phenol (B47542) or substituted phenols and aldehydes, a process that became the foundation of the polymer industry over a century ago with the development of phenol-formaldehyde (PF) resins. researchgate.net

The synthesis of phenolic ethers, a key reaction class, also has historical roots. One of the earliest mentions of a synthetic phenolic ether in chemical literature was in 1894 with the synthesis of 2-phenoxyethanol (B1175444) from ethylene (B1197577) oxide and phenol. acs.org A refined version of this synthesis, developed two years later from sodium phenolate (B1203915) and ethylene chlorohydrin, is still used in manufacturing today. acs.org These early methods paved the way for more general and versatile techniques, such as the Williamson ether synthesis, for the preparation of both symmetrical and asymmetrical ethers. wikipedia.orgbritannica.com

Over the decades, research has focused on developing more efficient and selective methods for creating the crucial C–O ether bond. The Ullmann condensation, a copper-catalyzed reaction, became a classical method for synthesizing diaryl ethers. In the 21st century, significant advancements have been made using palladium-catalyzed coupling reactions, which allow for the synthesis of phenols and their ethers from aryl halides under milder conditions. beilstein-journals.org This evolution from harsh industrial processes to sophisticated, metal-catalyzed laboratory methods highlights the enduring importance of phenolic ethers in organic chemistry.

Structural Characteristics and Isomeric Considerations of Phenol, 3-isopropoxy-5-methyl-

The fundamental structure of any phenolic ether consists of an ether linkage (C-O-C) where one of the carbon atoms is part of an aromatic ring. wikipedia.org In phenols and their ethers, the carbon-oxygen bond is slightly shorter than in aliphatic alcohols and ethers. This is attributed to the sp² hybridization of the aromatic carbon and partial double bond character arising from the conjugation of oxygen's lone pair electrons with the aromatic π-system. ncert.nic.in Phenolic ethers are generally less hydrophilic than their parent phenols because they lack the acidic hydroxyl proton and cannot act as hydrogen bond donors, although the ethereal oxygen can still accept hydrogen bonds. wikipedia.org

Phenol, 3-isopropoxy-5-methyl-, also known by its IUPAC name 3-methyl-5-propan-2-yloxyphenol, has a specific arrangement of functional groups on the phenol ring that dictates its chemical identity and properties. nih.gov

Table 1: Physicochemical Properties of Phenol, 3-isopropoxy-5-methyl-

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-5-propan-2-yloxyphenol |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. nih.gov

Isomerism is a critical consideration in substituted aromatic compounds. For a molecule with the formula C₁₀H₁₄O₂, numerous structural isomers exist beyond 3-isopropoxy-5-methylphenol. These can include:

Positional Isomers : The isopropoxy and methyl groups could be located at different positions on the phenol ring (e.g., 2-isopropoxy-5-methylphenol (B7844541) or 4-isopropoxy-3-methylphenol).

Functional Group Isomers : The ether linkage could be different, such as a propoxy group instead of an isopropoxy group (e.g., 3-methyl-5-propoxyphenol).

Structural Isomers of the Core : An isomer could be based on a different core structure, such as an isomer of thymol (B1683141). For instance, 5-Isopropyl-3-methylphenol is an isomer of thymol and has the molecular formula C₁₀H₁₄O. nist.gov Isopropyl methylphenols are used as bactericidal and antiseptic agents. specialchem.comgoogle.com

The precise positioning of substituents dramatically influences a molecule's physical properties and chemical reactivity.

Table 2: Comparison of Isomeric Methylphenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|---|

| Phenol, 3-isopropoxy-5-methyl- | 959112-22-2 | C₁₀H₁₄O₂ | 166.22 | Contains an ether (isopropoxy) group. nih.gov |

| 5-Isopropyl-3-methylphenol | 3228-03-3 | C₁₀H₁₄O | 150.22 | An isomer of thymol; contains an alkyl (isopropyl) group instead of an ether. nist.govscbt.com |

| 2,3-diisopropyl-5-methyl phenol | 76138-68-6 | C₁₃H₂₀O | 192.30 | Contains two isopropyl groups. thegoodscentscompany.com |

Contemporary Research Significance of Functionalized Phenolic Ethers in Organic Synthesis and Materials Science

While specific research on Phenol, 3-isopropoxy-5-methyl- is limited, the broader class of functionalized phenolic ethers is of immense interest in modern chemistry. These compounds are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org Anisole (methoxybenzene), the simplest phenolic ether, is a versatile precursor for perfumes and pharmaceuticals. wikipedia.org More complex derivatives are found in the structures of drugs like the antimalarial quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org

Organic Synthesis: A major focus of contemporary research is the development of novel and efficient catalytic systems for the synthesis of phenolic ethers. Traditional methods often require harsh conditions, but modern approaches provide greater control and functional group tolerance.

Palladium-Catalyzed Reactions : Air-stable palladium triphosphane systems have been shown to be highly efficient for the selective synthesis of heteroaryl ethers, tolerating important functional groups like cyano, methoxy, and amino. researchgate.net

Copper-Catalyzed Reactions : Copper-catalyzed methods offer an economical alternative for generating phenols and diaryl ethers from diaryliodonium salts under mild conditions, avoiding the need for strong bases or expensive noble-metal catalysts. rsc.org

Direct C-H Functionalization : A powerful modern strategy involves the direct functionalization of the Csp²–H bonds of phenols. researchgate.net This atom-economical approach allows for the direct attachment of alkyl or aryl groups to the phenolic scaffold, providing efficient routes to value-added chemicals. researchgate.netrsc.org

Materials Science: Functionalized phenolic ethers also serve as crucial intermediates in materials science. Their rigid aromatic structures and the potential for further functionalization make them ideal building blocks for novel materials.

Synthesis of Heterocycles : Gold(I)-catalyzed intramolecular reactions of phenol-derived ethers and esters are used to assemble complex heterocyclic structures like coumarins and 2H-chromenes. acs.org These motifs are present in many natural products and biologically active compounds.

OLED Materials : Phenolic ethers have been used as intermediates in the synthesis of fluorescent dyes applicable to organic light-emitting displays (OLEDs). researchgate.net The electronic properties of the aromatic ether core can be tuned through substitution to achieve desired optical characteristics.

The continued development of synthetic methodologies for creating and modifying functionalized phenolic ethers is crucial for advancing both medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDUHIRACWGCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenol, 3 Isopropoxy 5 Methyl and Analogues

Strategic Disconnections and Retrosynthetic Planning for Phenol (B47542), 3-isopropoxy-5-methyl-

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For a 3,5-disubstituted phenol like the target compound, the primary disconnections involve the carbon-oxygen (C-O) bond of the ether and the carbon-carbon (C-C) bond of the methyl group.

Two plausible retrosynthetic pathways are considered:

Pathway A: This pathway involves disconnecting the isopropoxy ether bond first. This C-O disconnection points to 3-hydroxy-5-methylphenol (orcinol) as a key intermediate. This approach simplifies the problem to the regioselective O-alkylation of a dihydroxy-toluene derivative. The subsequent disconnection of the C-methyl bond in orcinol (B57675) would lead back to even simpler precursors, though orcinol itself is a common starting material.

Pathway B: An alternative strategy is to disconnect the C-methyl bond first. This suggests a precursor like 3-isopropoxyphenol (B1296904), which would then undergo C-methylation. This pathway might present challenges in controlling the position of the incoming methyl group on the activated ring. Finally, disconnecting the C-O ether bond of 3-isopropoxyphenol leads back to resorcinol (B1680541).

Given that orcinol (3,5-dihydroxytoluene) is a readily available starting material, Pathway A is often more direct. The challenge then lies in achieving selective mono-O-isopropylation of one of the two hydroxyl groups of orcinol, which are chemically equivalent. This can often be achieved by leveraging statistical methods or by employing protecting group strategies, although the latter adds steps to the synthesis.

A more complex, yet powerful, strategy involves constructing the substituted phenolic ring from acyclic precursors. For instance, a [3+3] cyclocondensation approach can be used to synthesize 3,5-disubstituted phenols from α,β-unsaturated ketones and β-ketoesters, offering a high degree of flexibility and control over the substitution pattern.

Regioselective O-Alkylation Techniques for Isopropoxy Group Incorporation

The introduction of the isopropoxy group onto a phenolic substrate is a critical step. The choice of method depends on the starting material, desired regioselectivity, and reaction conditions.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a long-established and versatile method for forming ethers. It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In the context of synthesizing Phenol, 3-isopropoxy-5-methyl-, orcinol would be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

The reaction proceeds via an SN2 mechanism. Since secondary alkyl halides like 2-bromopropane are prone to elimination reactions (E2) under basic conditions, careful selection of reaction parameters is crucial to maximize the yield of the desired ether and minimize the formation of propene.

Key Considerations for Williamson Ether Synthesis:

Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol. The choice of base can influence the reaction's outcome.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can accelerate the rate of SN2 reactions.

Temperature: Lower temperatures generally favor the SN2 pathway over the E2 pathway, thus increasing the yield of the ether product.

Modern variations of the Williamson synthesis often employ phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide). These catalysts facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is located, often leading to faster reactions and higher yields under milder conditions. Microwave-assisted synthesis has also been shown to significantly reduce reaction times.

Table 1: Comparison of Williamson Ether Synthesis Conditions

| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Isopropyl Bromide | K2CO3 | DMF | None | 80 | Moderate | |

| Isopropyl Iodide | NaH | THF | None | 60 | Good | |

| Isopropyl Bromide | K2CO3 | Acetonitrile | Tetrabutylammonium Bromide | 50 | High | |

| Diethyl Sulfate (B86663) | K2CO3 | None (Solvent-free) | None | Room Temp | Excellent |

Catalytic O-Isopropylation of Phenolic Substrates

Catalytic methods provide an alternative to the classical Williamson synthesis, often with improved efficiency and sustainability. These methods can involve the direct use of isopropanol (B130326) as the alkylating agent, which is more environmentally benign than isopropyl halides.

One notable method is the Mitsunobu reaction , which allows for the conversion of an alcohol into an ether under mild conditions. This reaction uses a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phenol acts as the nucleophile, and isopropanol is the alcohol that gets activated. The reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for isopropanol. The Mitsunobu reaction is highly reliable for a wide range of phenols.

Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-beta) and modified clays, can also be used to catalyze the alkylation of phenols with isopropanol. These reactions are typically performed at elevated temperatures. A key consideration in this method is the competition between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring). The selectivity often depends on the nature of the catalyst's acid sites (Brønsted vs. Lewis) and the reaction conditions. For instance, some studies have shown that Lewis acid sites tend to favor O-alkylation, while Brønsted acid sites favor C-alkylation.

Table 2: Catalytic O-Isopropylation Methods for Phenols

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | Isopropanol, PPh3, DEAD/DIAD | THF | 0 - Room Temp | Mild conditions, high functional group tolerance. | |

| Solid Acid Catalysis | Isopropanol, Zeolite H-beta | - | 150-280 | Direct use of isopropanol, potential for C-alkylation side products. | |

| Solid Acid Catalysis | Isopropanol, Cs-modified Clay | - | 200 | Good selectivity, catalyst reusability. | |

| TiO2 Catalysis | Isopropanol, Anatase TiO2 | Toluene (B28343) | 300 | High selectivity for α-C alkylation, but O-alkylation can occur. |

Direct and Indirect C-Methylation of Aromatic Phenolic Systems

Introducing a methyl group onto the aromatic ring can be accomplished through several methods. The choice depends on the specific precursor and the desired regioselectivity. If starting from 3-isopropoxyphenol, a C-methylation step is required.

Electrophilic Methylation Reagents and Conditions

The Friedel-Crafts alkylation is the classic method for introducing alkyl groups onto an aromatic ring. This reaction involves an electrophilic aromatic substitution where a carbocation or a related electrophile attacks the electron-rich phenol ring.

For methylation, common reagents include:

Methyl halides (e.g., methyl iodide, methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Dimethyl sulfate or dimethyl carbonate , which can also serve as electrophilic methylating agents.

Methanol in the presence of a solid acid catalyst at high temperatures.

A significant challenge in the Friedel-Crafts alkylation of phenols is controlling the regioselectivity. The hydroxyl group (or isopropoxy group) is a strong ortho-, para-director. In the case of 3-isopropoxyphenol, the incoming methyl group would be directed to positions 2, 4, and 6. This lack of selectivity for the desired 5-position makes direct Friedel-Crafts methylation of this substrate challenging for this specific synthesis. Furthermore, the Lewis acid catalyst can coordinate with the phenolic oxygen, deactivating the ring and reducing the reaction yield.

Table 3: Common Electrophilic Methylation Systems

| Methylating Agent | Catalyst / Conditions | Target Substrate | Key Features & Challenges | Reference |

|---|---|---|---|---|

| Methyl Halide (CH₃X) | AlCl₃ (Lewis Acid) | Benzene (B151609) derivatives | Prone to polyalkylation and rearrangements; catalyst can complex with phenols. | |

| Methanol (CH₃OH) | Solid Acid (e.g., Zeolite) | Phenols | High temperatures required; can result in a mixture of C- and O-alkylated products. | |

| Dimethyl Sulfate | Base (e.g., K₂CO₃) | Phenols | Primarily results in O-methylation (ether formation), not C-methylation. | |

| Iodomethane | Silver Oxide (Ag₂O) | Carbohydrates | Purdie methylation, specific for O-methylation of alcohols. |

Cross-Coupling Approaches for Aryl C-H Functionalization

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization as a powerful tool for creating C-C bonds with high precision. These methods can overcome the regioselectivity limitations of classical electrophilic substitution.

Palladium-catalyzed cross-coupling reactions, for instance, can be used for the direct methylation of C-H bonds. These reactions often employ a directing group, which is a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.

For a substrate like 3-isopropoxyphenol, the hydroxyl group itself can act as a directing group, typically favoring functionalization at the ortho position. To achieve methylation at the meta position (position 5), a more sophisticated strategy involving a "U-shaped" template can be employed. This template temporarily links to the phenolic hydroxyl group and directs the palladium catalyst to a remote meta C-H bond. While powerful, these methods are often complex and require specialized ligands and conditions.

Another approach is to use a pre-functionalized substrate. For example, a halogen could be introduced at the 5-position of a phenol derivative, which could then participate in a standard cross-coupling reaction (like Suzuki or Stille coupling) with a methylating agent (e.g., a methylboronic acid or methylstannane). This indirect approach adds steps but provides excellent control over the position of methylation.

Table 4: C-H Methylation via Cross-Coupling Strategies

Tandem and Cascade Reactions in the Synthesis of Substituted Phenols

Tandem and cascade reactions, which involve two or more sequential transformations in a single pot, offer remarkable efficiency by minimizing intermediate purification steps, reducing solvent usage, and saving time. researchgate.net These processes are particularly powerful for constructing complex molecular architectures like those found in substituted phenols from simpler precursors.

While a direct single-step cascade for Phenol, 3-isopropoxy-5-methyl- is not prominently documented, analogous structures such as substituted resorcinol monomethyl ethers can be synthesized using sequential one-pot methodologies. A notable strategy involves the alkylation of 2-bromo-3-methoxycyclohex-2-en-1-ones. In this process, the cyclic ketone is first alkylated at the C-6 position with a reactive halide. Subsequent treatment of the alkylated intermediate with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature triggers an elimination of bromide followed by aromatization, yielding the desired substituted resorcinol monomethyl ether with a defined substitution pattern. acs.orgnih.gov This two-step, one-pot transformation provides a regiocontrolled route to complex phenols that avoids harsh conditions. acs.org

Broader cascade strategies for phenol synthesis often employ cycloaddition reactions. For instance, the Diels-Alder reaction can be a key step in a cascade sequence to build the benzene ring with controlled regiochemistry, ultimately leading to highly substituted phenols. ijper.org Palladium-catalyzed cascade reactions have also emerged as a versatile tool for synthesizing a variety of complex molecules, including ethers, through sequences that can involve allylic substitution, cross-coupling, and annulation steps. researchtrend.net These advanced methods highlight the potential for creating diverse phenolic structures through elegant and efficient reaction pathways.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The choice of solvent is crucial in phenolic ether synthesis. Polar aprotic solvents are generally preferred for SN2 reactions like the Williamson ether synthesis because they can solvate the cation of the base while leaving the phenoxide nucleophile relatively "naked" and thus more reactive. numberanalytics.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used for this reason. numberanalytics.com In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate. mdpi.com

The solvent can also dramatically influence the regioselectivity of the reaction. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) to form an ether or a carbon atom on the ring (C-alkylation). researchgate.net The choice of solvent can alter the ratio of these products. For instance, in the alkylation of phenol, the use of nitromethane (B149229) as a solvent can lead to a lower ortho-to-para product ratio compared to reactions run in benzene or 1,2-dichloroethane, indicating a significant solvent effect on the electrophilic attack. unive.it

The following table illustrates the effect of different base and solvent combinations on the yield of a typical Williamson ether synthesis.

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaH | DMF | 85 | numberanalytics.com |

| KOtBu | DMSO | 90 | numberanalytics.com |

| NaOH | H₂O | 40 | numberanalytics.com |

Temperature is a critical parameter that must be carefully controlled. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions, such as the elimination of the alkylating agent, which competes with the desired substitution reaction. numberanalytics.comfrontiersin.org For many Williamson ether syntheses, temperatures in the range of 50–100 °C are typical. numberanalytics.com For instance, the synthesis of 2-[(p-tolyloxy)methyl]oxirane from p-cresol (B1678582) and epichlorohydrin (B41342) is effectively carried out at 80°C. ijper.org Microwave irradiation has been successfully employed as an alternative heating method, often leading to significantly reduced reaction times and improved yields, particularly for sterically hindered phenols. researchgate.netresearchgate.net

The stoichiometry, or molar ratio of the reactants, is another key variable to optimize. In the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, a structural analogue and key intermediate for the drug bisoprolol (B1195378), the molar ratio of 2-isopropoxy ethanol (B145695) to 4-hydroxybenzyl alcohol was a critical factor in maximizing the yield. researchgate.net A systematic study using a factorial experimental design can identify the optimal balance of temperature, time, and reactant ratios. researchgate.net

The table below presents data from a study optimizing the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, showing how variations in molar ratio and temperature affect the yield.

| Molar Ratio (2-isopropoxy ethanol / 4-hydroxybenzyl alcohol) | Temperature (°C) | Time (hours) | Experimental Yield (%) |

|---|---|---|---|

| 5:1 | 0-5 | 12 | 63.5 |

| 10:1 | 0-5 | 12 | 68.2 |

| 5:1 | 15-20 | 12 | 68.7 |

| 10:1 | 15-20 | 12 | 75.3 |

| 7.5:1 | 10 | 12 | 73.1 |

| 7.5:1 | 10 | 16 | 75.6 |

Impact of Solvent Systems on Reaction Efficiency and Selectivity

Green Chemistry Principles in the Synthesis of Phenolic Ethers

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orggoogle.com These principles are increasingly being applied to the synthesis of phenolic ethers to create more sustainable and environmentally benign methodologies.

A key strategy is the use of renewable feedstocks. Lignin (B12514952), a major component of biomass, is a rich, renewable source of aromatic building blocks, including substituted phenols. rsc.orgrsc.org Processes are being developed to catalytically break down lignin into valuable phenolic compounds, which can then serve as starting materials for ether synthesis, thereby reducing reliance on petroleum-based feedstocks. frontiersin.orggoogle.com

The use of safer solvents and catalysts is another cornerstone of green ether synthesis. Research has focused on replacing traditional volatile organic solvents with greener alternatives. One innovative approach is the use of bifunctional ionic liquids that act as both the solvent and catalyst for etherification, offering the advantages of mild reaction conditions, easy product separation, and high reusability. benthamdirect.com Similarly, solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant improvement by eliminating solvent waste entirely. mdpi.comresearchgate.net

Elucidation of Reaction Pathways and Chemical Transformations of Phenol, 3 Isopropoxy 5 Methyl

Mechanistic Investigations of Electrophilic Aromatic Substitution on Phenol (B47542), 3-isopropoxy-5-methyl-

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and for phenol, 3-isopropoxy-5-methyl-, the substituents on the benzene (B151609) ring play a crucial role in dictating the reactivity and regioselectivity of these reactions. byjus.com

Influence of Substituents on Ring Activation and Directivity

The hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂) groups are both powerful activating groups, donating electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. byjus.commsu.edu The methyl group (-CH₃) is also an activating group, albeit weaker, operating through an inductive effect.

The directing influence of these substituents is paramount in predicting the outcome of electrophilic substitution. Both the hydroxyl and isopropoxy groups are ortho, para-directors. byjus.com This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of 3-isopropoxy-5-methylphenol, the positions are as follows:

Position 2: Ortho to the hydroxyl group and ortho to the isopropoxy group.

Position 4: Para to the isopropoxy group and ortho to the methyl group.

Position 6: Ortho to the hydroxyl group and meta to the methyl group.

The interplay of these directing effects, along with steric hindrance from the bulky isopropoxy group, will determine the final product distribution.

Studies on Halogenation, Nitration, and Sulfonation Reaction Profiles

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com For 3-isopropoxy-5-methylphenol, reaction with bromine (Br₂) would be expected to lead to substitution at the activated ortho and para positions. The high reactivity of phenols can sometimes lead to polyhalogenation. byjus.com For instance, treatment of phenols with bromine water can result in the formation of tribromophenol precipitates. byjus.com To achieve selective monohalogenation, milder conditions, such as using a non-polar solvent at low temperatures, are often employed. byjus.com The synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene, a related compound, is achieved through bromination using N-bromosuccinimide (NBS) in the presence of a catalyst.

Nitration: The nitration of phenols is typically carried out using nitric acid. The conditions of the reaction influence the outcome. With dilute nitric acid at low temperatures, a mixture of ortho and para nitro isomers is generally formed. byjus.com In the case of 3-isopropoxy-5-methylphenol, dinitration is a possibility due to the presence of multiple activating groups. doubtnut.com The nitration of substituted phenols can be complex, with the directing effects of the existing groups and steric factors influencing the position of the incoming nitro group. kochi-tech.ac.jpgoogle.com For example, the nitration of 2,6-dichlorophenol (B41786) can be achieved with a concentrated aqueous solution of nitric acid. google.com

Sulfonation: The sulfonation of phenols is a reversible reaction and is sensitive to temperature. quora.com At lower temperatures, the ortho isomer is often favored, while at higher temperatures, the thermodynamically more stable para isomer predominates. quora.com For 3-isopropoxy-5-methylphenol, sulfonation with concentrated sulfuric acid would likely yield a mixture of sulfonic acid derivatives, with the substitution pattern dictated by the reaction temperature and the combined directing effects of the hydroxyl, isopropoxy, and methyl groups.

Oxidative Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of various products, including quinoidal structures and coupled compounds.

Formation of Quinoidal Structures and Related Redox Chemistry

Oxidation of phenols can lead to the formation of quinones. researchgate.net This transformation is a common biological activation pathway. researchgate.net For phenols with an unsubstituted para-position, oxidation can yield p-quinones. msu.edu The oxidation of halophenols with peroxydisulfate, catalyzed by metal ions like Cu²⁺, has been shown to produce halo-1,4-quinones in excellent yields. ias.ac.in The photolysis of hydroxybenzyl alcohols in aqueous solution can also lead to the formation of quinone methide intermediates. acs.org

Phenol Coupling Reactions

Phenol coupling reactions are oxidative processes that lead to the formation of C-C or C-O bonds between phenolic units. These reactions can be catalyzed by various reagents, including metal complexes. researchgate.net For instance, the selective oxidative coupling of phenol derivatives is a critical step in the synthesis of many natural products. researchgate.net Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aromatic ethers from phenols and halides. scirp.org The phenol-phenothiazine coupling is another example of an oxidative C-N bond forming reaction. d-nb.info

Cleavage and Derivatization of the Isopropoxy Ether Linkage

The isopropoxy group in 3-isopropoxy-5-methylphenol is an ether linkage. Ether cleavage typically requires harsh reaction conditions, such as strong acids (e.g., HBr or HI). The isopropoxy group can also be a site for derivatization.

Derivatization of the phenolic hydroxyl group is a common strategy in organic synthesis. For example, phenols can be converted to their corresponding silyl (B83357) ethers by reaction with silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net This is an Sₙ2 substitution reaction where the active hydrogen of the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. researchgate.net The phenolic hydroxyl group can also be esterified. nih.gov

The cleavage of the isopropoxy ether linkage is less common under standard conditions but can be achieved under specific circumstances. For instance, the reductive cleavage of 2-alkoxy-tetrahydropyrans has been studied, where the proportion of ring cleavage versus side-chain cleavage is influenced by the nature of the alkyl group. cdnsciencepub.com In the context of drug metabolism, the cleavage of an isopropoxybenzene (B1215980) group has been observed. mdpi.com

Synthetic Utility of Ether Cleavage Products

Cleavage of the isopropoxy ether bond in Phenol, 3-isopropoxy-5-methyl- yields 3,5-dihydroxytoluene, a compound more commonly known as orcinol (B57675) or 5-methylresorcinol. This cleavage product is a valuable intermediate in the synthesis of a wide array of chemical compounds and materials. Orcinol serves as a crucial building block in organic synthesis due to its two hydroxyl groups and activated aromatic ring. google.comsigmaaldrich.com

The synthetic applications of 3,5-dihydroxytoluene are diverse. It is a key raw material in the production of certain pharmaceuticals and natural products, including resveratrol (B1683913) and biscoumarin compounds. google.com Furthermore, it is a precursor for the synthesis of specific cannabinoids (THCC) and can be used to create high-performance explosives like diaminotripolyl toluene (B28343) (DATNT). google.com In analytical chemistry, orcinol is utilized as a colorimetric reagent for the detection and determination of sugars, nitrates, nitrites, and certain metals. google.comhimedialabs.com Its inherent antioxidant properties also make it a subject of interest. google.commedchemexpress.com

Table 1: Selected Synthetic Applications of 3,5-Dihydroxytoluene (Orcinol)

| Application Area | Specific Use | Reference(s) |

| Pharmaceutical Synthesis | Precursor for Resveratrol | google.com |

| Precursor for Biscoumarin compounds | google.com | |

| Precursor for Cannabinoids (THCC) | google.com | |

| Analytical Chemistry | Colorimetric reagent for sugars (RNA, DNA, hexoses) | google.comhimedialabs.com |

| Detection of antimony, chromium, nitrate, nitrite | google.com | |

| Materials Science | Synthesis of high-performance explosives (DATNT) | google.com |

| Biological Research | Melanogenesis inhibitor | medchemexpress.com |

| Natural antioxidant | google.com |

Modifications of the Isopropyl Moiety

Direct chemical modification of the isopropyl group in Phenol, 3-isopropoxy-5-methyl- presents significant synthetic challenges. The isopropyl group consists of strong carbon-carbon and carbon-hydrogen single bonds, which are generally unreactive and lack functional handles for further transformation. Moreover, the group is sterically bulky, which can hinder access for reagents.

Consequently, synthetic strategies involving related structures, such as thymol (B1683141) (2-isopropyl-5-methylphenol), often focus on reactions at the more reactive hydroxyl group or on the aromatic ring rather than on the alkyl substituent. finechem-mirea.ru For instance, research on thymol and propofol (B549288) (2,6-diisopropylphenol) has involved derivatization at the hydroxyl position to produce chloroacetyl and imidazole (B134444) acetate (B1210297) derivatives. finechem-mirea.ru

A more common approach to achieve structural diversity is not to modify the existing isopropyl group but to introduce other functional groups onto the phenolic ring. For example, in the synthesis of fragrance and antimicrobial compounds, phenols containing isopropyl groups, such as thymol and carvacrol, can be subjected to reactions like allylation, which adds a 2-propenyl group to the aromatic ring, creating new derivatives like ortho- and para-allyl thymol. google.com This highlights a general principle in the chemistry of alkylated phenols: functionalization typically occurs at more reactive sites on the molecule rather than through direct alteration of the stable alkyl groups.

Role of Phenol, 3-isopropoxy-5-methyl- as a Precursor in Complex Molecule Synthesis

The structural framework of Phenol, 3-isopropoxy-5-methyl-, featuring a 1,3,5-substituted aromatic ring, provides a valuable starting point for the synthesis of more complex molecules. This scaffold is present in various natural products, and its functional groups can be manipulated to build intricate molecular architectures, including heterocyclic systems and stereochemically rich structures. sdiarticle5.comresearchgate.net

Ring-Closing Reactions and Heterocycle Formation (e.g., 4-iminocyclobutenones)

Phenolic compounds are versatile precursors for the synthesis of heterocycles. numberanalytics.com The hydroxyl and ether groups can be used to direct or participate in cyclization reactions. Ring-closing reactions are a fundamental strategy in organic chemistry for efficiently creating the ring systems that are prevalent in pharmaceuticals and natural products. numberanalytics.com

One powerful technique is ring-closing metathesis (RCM), which can be used to form a variety of oxygen- and nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net A synthetic route could involve functionalizing the phenolic precursor with two olefinic tethers, which can then be cyclized using a ruthenium catalyst, such as the Grubbs' catalyst, to form a new ring. researchgate.netresearchgate.net

The relationship between phenolic structures and cyclobutenones is particularly relevant in synthetic chemistry. While not a direct conversion, these structures are interconvertible through pericyclic reactions. For instance, the thermal 4π-electrocyclic ring-opening of a cyclobutenone generates a reactive vinylketene intermediate. nih.gov This intermediate can then undergo subsequent reactions, such as a [2+2] cycloaddition with an alkyne followed by a cascade of rearrangements, to produce highly substituted phenols. nih.gov Conversely, synthetic strategies have been developed for creating complex quinones through the thermal rearrangement of 4-alkynylcyclobutenols, which proceeds via a vinylketene intermediate that undergoes ring closure. nih.gov Although direct synthesis of 4-iminocyclobutenones from Phenol, 3-isopropoxy-5-methyl- is not a standard transformation, the established interconversion pathways between phenolic rings and four-membered ring systems underscore the potential for derivatives of this phenol to serve as synthons in the construction of complex cyclic structures. nih.govresearchgate.net

Stereoselective Transformations Initiated by Phenolic Scaffolds

The phenolic scaffold is a powerful tool for controlling stereochemistry in organic synthesis. nih.gov The hydroxyl group can act as a directing group, influencing the regioselectivity and stereoselectivity of reactions on the aromatic ring or on adjacent side chains. This is often achieved through coordination to a metal catalyst, which brings the reactive components together in a specific spatial orientation.

Phenolic scaffolds are instrumental in transition metal-catalyzed stereoselective transformations. nih.govacs.org For example, phenols can be converted into vinyl-substituted cyclic carbonates. These versatile intermediates can then participate in a range of palladium- or copper-catalyzed reactions to generate allylic derivatives with high levels of stereocontrol. nih.govacs.org The phenolic oxygen plays a crucial role in these transformations, either by being part of the leaving group or by influencing the electronic properties of the substrate.

Furthermore, the dearomatization of phenols is an emerging strategy for creating complex, three-dimensional molecules from simple, flat aromatic precursors. acs.org For example, the oxidation of a phenol can generate a quinketal intermediate, which can then undergo stereoselective additions or isomerizations to produce E-olefins with excellent control over the double bond geometry. acs.org These methodologies demonstrate how the simple phenolic framework can be leveraged to initiate sophisticated and stereoselective transformations, enabling the construction of complex, enantioenriched scaffolds suitable for applications in drug discovery and natural product synthesis. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of Phenol, 3 Isopropoxy 5 Methyl

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Phenol (B47542), 3-isopropoxy-5-methyl-, the molecular formula is C₁₀H₁₄O₂. HRMS can verify this composition by measuring the exact mass of the molecular ion.

The calculated monoisotopic mass for C₁₀H₁₄O₂ is 166.0994 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated value would confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Electron Ionization (EI) mass spectrometry further provides structural information through analysis of fragmentation patterns. The mass spectrum of Phenol, 3-isopropoxy-5-methyl- displays a distinct molecular ion (M⁺) peak at m/z 166. nih.gov The fragmentation is characteristic of both phenols and alkyl aryl ethers. A prominent fragmentation pathway for aromatic ethers involves the cleavage of the alkyl-oxygen bond. A key fragmentation pattern observed for this molecule is the loss of a propene molecule (C₃H₆, 42 Da) through a McLafferty-type rearrangement, leading to a significant peak at m/z 124. This fragment corresponds to the resulting 3-hydroxy-5-methylphenol radical cation. Another notable fragmentation involves the loss of an isopropyl radical (•CH(CH₃)₂) to yield a fragment ion at m/z 123, or the loss of the entire isopropoxy group (•OCH(CH₃)₂) to produce a fragment around m/z 109. Aromatic alcohols like phenols typically show a strong molecular ion peak due to the stability of the aromatic ring. whitman.edu

Table 1: Key Mass Spectrometry Data for Phenol, 3-isopropoxy-5-methyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | nih.gov |

| Molecular Weight | 166.22 g/mol | nih.gov |

| Calculated Exact Mass | 166.0994 Da | nih.gov |

| Molecular Ion (M⁺) (GC-MS) | 166 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of the carbon skeleton and the placement of protons.

¹H NMR: The proton spectrum is expected to show distinct signals for each type of proton. The three aromatic protons would appear as multiplets in the range of δ 6.0-6.8 ppm. The methyl group attached to the ring would resonate as a singlet around δ 2.2 ppm. The isopropoxy group would exhibit a characteristic septet for the methine proton (CH) around δ 4.4-4.6 ppm and a doublet for the six equivalent methyl protons (CH₃) at approximately δ 1.3 ppm. The phenolic hydroxyl proton (-OH) would appear as a broad singlet with a chemical shift that can vary depending on concentration and solvent.

¹³C NMR: The carbon spectrum would display ten distinct signals. The aromatic carbons would resonate in the δ 100-160 ppm region. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the isopropoxy group (C-3) would be the most downfield among the aromatic signals. The methyl carbon on the ring would appear around δ 21-22 ppm, while the isopropoxy carbons would be observed with the methine carbon (CH) near δ 70 ppm and the methyl carbons (CH₃) around δ 22 ppm.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aromatic protons and between the isopropoxy methine proton and the isopropoxy methyl protons. princeton.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to the carbons they are directly attached to. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum. princeton.eduemerypharma.com

Table 2: Predicted ¹H and ¹³C NMR Data for Phenol, 3-isopropoxy-5-methyl-

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~158 | - |

| 2 | ~6.3, m | ~102 | C-4, C-6 |

| 3 | - | ~160 | - |

| 4 | ~6.2, m | ~107 | C-2, C-5, C-6 |

| 5 | - | ~141 | - |

| 6 | ~6.7, m | ~115 | C-2, C-4 |

| Ar-CH₃ | ~2.2, s | ~22 | C-4, C-5, C-6 |

| Ar-OH | variable, br s | - | C-1, C-2, C-6 |

| O-CH(CH₃)₂ | ~4.5, sept, J=6.0 | ~70 | C-3, O-CH(C H₃)₂ |

The conformation of Phenol, 3-isopropoxy-5-methyl- in solution is primarily defined by the rotation around the C(aryl)−O and O−CH(isopropyl) bonds. While these rotations are generally fast on the NMR timescale at room temperature, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can provide insights into the time-averaged spatial proximity of atoms. copernicus.orgmdpi.com For example, a NOE correlation between the isopropoxy methine proton and the aromatic protons at the C-2 and C-4 positions would indicate the preferred orientation of the isopropyl group relative to the plane of the aromatic ring. Computational modeling can be used in conjunction with NMR data to determine the lowest energy conformers and their populations in solution. copernicus.orgmpg.de

1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

The IR spectrum of Phenol, 3-isopropoxy-5-methyl- is expected to show several characteristic absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. nist.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretch: Two distinct C-O stretching bands are expected. The aryl-O stretch of the ether and phenol will appear in the 1200-1300 cm⁻¹ region, while the alkyl-O stretch of the isopropyl ether will be found in the 1000-1200 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C skeletal vibrations of the aromatic ring.

Table 3: Expected IR Absorption Bands for Phenol, 3-isopropoxy-5-methyl-

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch (broad) | Phenol |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (isopropyl, methyl) |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1300-1200 | C-O stretch | Aryl Ether/Phenol |

UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Phenols exhibit characteristic absorption bands in the UV region due to π→π* transitions within the benzene ring. libretexts.org

Phenol itself shows absorption maxima (λ_max) around 270-275 nm. docbrown.info The presence of the electron-donating hydroxyl, isopropoxy, and methyl groups on the benzene ring in Phenol, 3-isopropoxy-5-methyl- is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted phenol. The λ_max for this compound would likely fall in the 275-285 nm range. The precise position and intensity of the absorption bands are sensitive to the solvent used due to solute-solvent interactions. researchgate.net

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of Phenol, 3-isopropoxy-5-methyl- and for separating it from potential isomers or impurities from its synthesis.

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for analysis by GC, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. epa.gov A capillary column with a non-polar or medium-polarity stationary phase would be effective for its analysis. GC is particularly useful for separating isomers with different boiling points.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard technique for the analysis of phenolic compounds. dphen1.com A C18 stationary phase with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient would be a typical starting point. A UV detector set to the molecule's λ_max (~275-285 nm) would provide sensitive detection. HPLC is highly effective for separating isomers and other non-volatile impurities.

The development of a robust chromatographic method is crucial for ensuring the isomeric purity of the compound, as synthetic routes could potentially yield other isomers such as 2-isopropoxy-5-methylphenol (B7844541) or 4-isopropoxy-3-methylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the analysis of semi-volatile compounds like substituted phenols. matec-conferences.org Method development for Phenol, 3-isopropoxy-5-methyl- focuses on optimizing separation from isomeric compounds and achieving sensitive detection. restek.com

The process typically begins with the selection of an appropriate capillary column. A non-polar or medium-polarity column, such as one with a 5%-phenyl-polymethylsiloxane stationary phase, is often chosen for the analysis of phenols, providing good separation based on boiling points and polarity. cumbria.ac.ukmdpi.com The injector temperature is set high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

A programmed temperature ramp for the GC oven is crucial for achieving good chromatographic resolution, especially when analyzing complex matrices. matec-conferences.org The program starts at a lower temperature to trap volatile components at the head of the column and gradually increases to elute higher-boiling compounds like Phenol, 3-isopropoxy-5-methyl-. matec-conferences.org

For mass spectrometric detection, electron ionization (EI) at a standard energy of 70 eV is commonly used, which generates reproducible fragmentation patterns useful for library matching and structural confirmation. mdpi.com The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum of eluting peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions. cumbria.ac.uk For Phenol, 3-isopropoxy-5-methyl- (molecular weight 166.22 g/mol ), characteristic fragments would be selected for SIM analysis to achieve low detection limits. cumbria.ac.uknih.gov

In some cases, derivatization of the phenolic hydroxyl group, for instance, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), may be employed. nih.gov This process increases the volatility and thermal stability of the phenol, often resulting in improved peak shape and reduced tailing. cumbria.ac.uknih.gov

Below is a table summarizing typical GC-MS parameters for the analysis of substituted phenols.

Table 1: Illustrative GC-MS Method Parameters for Phenol, 3-isopropoxy-5-methyl-

| Parameter | Value | Purpose |

| Gas Chromatograph (GC) | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) matec-conferences.org | Provides efficient separation of semi-volatile organic compounds. |

| Injection Mode | Splitless or Split (e.g., 20:1 ratio) matec-conferences.org | Splitless for trace analysis; Split for higher concentrations. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min matec-conferences.org | Inert gas to carry the sample through the column. |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min matec-conferences.org | Separates compounds based on boiling point and polarity. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com | Standard mode for creating reproducible fragment ions. |

| Ion Source Temp. | 230 °C mdpi.com | Maintains analyte in the gas phase and optimizes ionization. |

| Transfer Line Temp. | 280 °C matec-conferences.org | Prevents condensation of analytes between GC and MS. |

| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) mdpi.com | Full scan for identification; SIM for enhanced sensitivity. cumbria.ac.uk |

| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering the MS. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a preferred method for the quantitative analysis of phenols that may have limited thermal stability or require analysis without derivatization. mdpi.com Reversed-phase chromatography is the most common approach for separating phenolic compounds. researchgate.net

A C18 column is typically the first choice, as its non-polar stationary phase provides excellent retention and separation for moderately polar compounds like Phenol, 3-isopropoxy-5-methyl-. nih.gov The separation mechanism is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. mdpi.com

The mobile phase usually consists of a mixture of water (often acidified with acetic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl group and ensure sharp peaks) and an organic modifier like acetonitrile or methanol. nih.govjapsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the timely elution of all compounds with good resolution. japsonline.com

For quantitative analysis, a Diode Array Detector (DAD) or a standard UV-Vis detector is commonly used. nih.gov Phenols exhibit strong UV absorbance, and the wavelength for detection is chosen at or near the absorbance maximum of the analyte to ensure maximum sensitivity. scirp.org For quantitative purposes, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. japsonline.com The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. japsonline.com

The table below outlines a typical HPLC method for the quantitative analysis of substituted phenols.

Table 2: Illustrative HPLC Method Parameters for Phenol, 3-isopropoxy-5-methyl-

| Parameter | Value | Purpose |

| Liquid Chromatograph (LC) | ||

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size nih.govjapsonline.com | Standard for separating moderately polar to non-polar compounds. |

| Mobile Phase A | Water with 0.1% Acetic Acid | Aqueous component of the mobile phase; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the C18 column. |

| Gradient Program | 5% B to 95% B over 20 minutes | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min epa.gov | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |

| Injection Volume | 10 - 20 µL | The volume of sample introduced into the system. |

| Detector | ||

| Type | UV-Vis or Diode Array Detector (DAD) nih.gov | Measures the absorbance of the analyte for quantification. |

| Wavelength | ~275 nm (or λmax of the compound) | Wavelength of maximum absorbance for optimal sensitivity. |

| Quantification | ||

| Calibration | External standard method with a 5-point calibration curve japsonline.com | Establishes the relationship between peak area and concentration. |

Computational Chemistry and Theoretical Modeling of Phenol, 3 Isopropoxy 5 Methyl

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying medium to large-sized molecules. mdpi.com By solving the Kohn–Sham equations, DFT can elucidate the electronic structure of Phenol (B47542), 3-isopropoxy-5-methyl-. mdpi.com The choice of functional and basis set is critical for accuracy. For phenolic compounds, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) are commonly employed to perform geometry optimization and calculate vibrational frequencies. worldscientific.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. worldscientific.comresearchgate.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. For instance, in similar phenolic structures, the HOMO is often localized across the aromatic ring and the phenolic oxygen, while the LUMO may be distributed over the aromatic system. e3s-conferences.org

The molecular electrostatic potential (MEP) surface is another vital output, mapping the charge distribution to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. worldscientific.com This is instrumental in predicting sites for intermolecular interactions, including hydrogen bonding.

Table 1: Predicted Electronic Properties of Phenol, 3-isopropoxy-5-methyl- (Illustrative) Calculated using DFT/B3LYP/6-311++G(d,p). Values are hypothetical and for illustrative purposes.

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -5.85 | eV | Electron-donating ability |

| LUMO Energy | -0.95 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.90 | eV | Chemical reactivity, stability |

Ab Initio Methods for Accurate Energy and Structure Determination

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a higher level of theory, deriving results directly from first principles without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for calculating accurate energies and molecular geometries. nsf.gov

These computationally intensive methods are often used to benchmark results from more economical methods like DFT. For Phenol, 3-isopropoxy-5-methyl-, ab initio calculations can provide highly precise determination of its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. nsf.gov This structural information is fundamental, as the molecule's three-dimensional shape governs its physical properties and how it interacts with other molecules, such as enzymes or material surfaces.

Table 2: Predicted Structural Parameters of Phenol, 3-isopropoxy-5-methyl- (Illustrative) Based on ab initio geometry optimization. Values are hypothetical and for illustrative purposes.

| Parameter | Atom Pair/Triplet/Quad | Predicted Value | Unit |

|---|---|---|---|

| Bond Length | C(ring)-OH | 1.365 | Å |

| Bond Length | C(ring)-O(ether) | 1.378 | Å |

| Bond Length | O(ether)-C(isopropyl) | 1.430 | Å |

| Bond Angle | C-O-H | 109.2 | Degrees |

| Bond Angle | C(ring)-O-C(isopropyl) | 118.5 | Degrees |

Quantitative Structure-Property Relationships (QSPR) in Phenolic Ethers

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in a specific physical, chemical, or biological property. nih.gov For phenolic ethers, QSPR can be used to predict properties such as aqueous solubility, boiling point, antioxidant activity, and toxicity. mdpi.comacs.orgjst.go.jp

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., number of rings), or quantum-chemical (e.g., HOMO energy, dipole moment). frontiersin.org A mathematical model is then developed using techniques like multiple linear regression (MLR) to establish a correlation between these descriptors and the experimental property. jst.go.jp

For phenolic compounds, key descriptors often include:

Hydrophobicity (logP): The octanol-water partition coefficient, which is crucial for predicting solubility and membrane permeability. jst.go.jp

Polar Surface Area (PSA): The surface sum over all polar atoms, which relates to hydrogen bonding capacity and transport properties. frontiersin.org

Electronic Descriptors: Parameters like pKa, which measures acidity, significantly influence the toxicity and reactivity of phenols. jst.go.jp

Polarizability: A measure of how easily the electron cloud can be distorted, which can govern certain biological activities. mdpi.com

These models, once validated, can be used to predict the properties of new or untested compounds like Phenol, 3-isopropoxy-5-methyl-, guiding synthesis and testing priorities. nih.gov

Table 3: Key QSPR Descriptors for Phenolic Ethers

| Descriptor | Description | Predicted Influence on Properties |

|---|---|---|

| LogP | Octanol-water partition coefficient | Affects solubility, bioavailability, and toxicity. jst.go.jp |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms | Influences cell membrane permeability and solubility. frontiersin.org |

| Number of Rotatable Bonds | Count of single bonds that allow free rotation | Impacts conformational flexibility and binding affinity. frontiersin.org |

| pKa | Acid dissociation constant | Crucial for predicting ionization state and pH-dependent toxicity. jst.go.jp |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the detailed study of reaction mechanisms, the identification of intermediates, and the calculation of activation energies. For Phenol, 3-isopropoxy-5-methyl-, this could be applied to understand reactions such as electrophilic aromatic substitution, O-alkylation, oxidation, or metabolic transformations. researchgate.net

The process involves locating the minimum energy structures of reactants, products, and any intermediates. Crucially, the structure of the transition state (TS)—the highest energy point along the reaction coordinate—is also determined. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For example, in the enzymatic oxidation of a related molecule, 3-methylanisole, computational methods can help propose the most likely reaction pathway, distinguishing between different potential hydroxylation sites on the aromatic ring. researchgate.net Similarly, studying the thermolysis of substituted cyclobutenones reveals that reaction pathways are highly dependent on the electronic and steric effects of substituents, which can be modeled computationally. soton.ac.uk This type of analysis can predict the regioselectivity and chemoselectivity of reactions involving Phenol, 3-isopropoxy-5-methyl-.

Molecular Docking and Dynamics Simulations for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov This method is central to drug discovery and materials science. For Phenol, 3-isopropoxy-5-methyl-, docking could be used to predict its binding affinity and mode of interaction with a specific biological target, for instance, an enzyme it might inhibit. worldscientific.com

The docking process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate thousands of possible binding poses. The results provide a binding energy or score, which estimates the strength of the interaction, and a detailed picture of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Studies on other phenolic compounds have successfully used docking to understand their interactions with targets like tyrosinase or microbial enzymes. frontiersin.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein's active site. This dynamic view offers a more realistic assessment of the intermolecular interactions than the static picture provided by docking alone.

Table 4: Illustrative Molecular Docking Results for Phenol, 3-isopropoxy-5-methyl- Results are hypothetical for a plausible enzyme target (e.g., a P450 enzyme).

Future Research Directions and Emerging Opportunities for Phenol, 3 Isopropoxy 5 Methyl

Sustainable and Eco-Friendly Synthetic Routes (e.g., Biocatalysis, Flow Chemistry)

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. Future research on Phenol (B47542), 3-isopropoxy-5-methyl- should prioritize the development of eco-friendly synthetic methodologies.

Biocatalysis: Enzymatic synthesis offers a powerful alternative to traditional chemical methods, often providing high selectivity under mild conditions. chemistryviews.org Biocatalytic approaches could be developed for the synthesis of Phenol, 3-isopropoxy-5-methyl-. For instance, enzymes like ene-reductases have been used for the aromatization of cyclohexanones to produce substituted phenols. chemistryviews.org Similarly, flavoprotein oxidases could be engineered for the direct amination of phenolic compounds, a process that relies only on the substrate and oxygen. researchgate.net The use of silicatein-α, a hydrolytic enzyme, has been explored for the silylation of phenols, indicating the potential for enzymatic modification of the hydroxyl group. mdpi.com Research could focus on identifying or engineering enzymes capable of regioselective isopropoxylation of 3-methylphenol or methylation of 3-isopropoxyphenol (B1296904).

Flow Chemistry: Flow chemistry presents numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. syrris.comvapourtec.comamt.uk The synthesis of Phenol, 3-isopropoxy-5-methyl- could be adapted to a continuous flow process. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. syrris.com Flow reactors are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which can be a characteristic of aromatic substitutions. amt.uk The integration of in-line purification and analysis would further streamline the manufacturing process, making it more efficient and cost-effective. syrris.com

Exploration of Novel Reaction Chemistry and Derivatizations

The functional groups of Phenol, 3-isopropoxy-5-methyl- (a hydroxyl group, an ether linkage, and an aromatic ring) provide multiple sites for chemical modification, opening up a vast chemical space for the creation of novel derivatives.

Future research could explore a range of reactions, including:

Etherification and Esterification: The phenolic hydroxyl group is a prime target for reactions to produce a diverse library of ether and ester derivatives. These modifications can significantly alter the compound's physical and biological properties.

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, and acylation to introduce new functional groups. The directing effects of the existing substituents would guide the position of these additions.

Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate, which can then participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.

Oxidative Coupling: Phenolic compounds can undergo oxidative coupling to form biphenolic structures or polymers, which may possess interesting material or biological properties.

The derivatization of similar phenolic compounds has been shown to enhance their biological activities, suggesting that derivatives of Phenol, 3-isopropoxy-5-methyl- could have potential applications in various fields. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

Phenolic compounds are foundational building blocks for a wide array of functional materials, including polymers, resins, and antioxidants. The unique substitution pattern of Phenol, 3-isopropoxy-5-methyl- could be leveraged to create novel materials with tailored properties.

Potential Applications in Materials Science:

| Material Class | Potential Role of Phenol, 3-isopropoxy-5-methyl- |

| Polymers | As a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, or specific optical properties. |

| Coatings & Adhesives | As a component in the formulation of high-performance coatings and adhesives, where the phenolic structure can contribute to durability and adhesion. |

| Nanomaterials | As a surface modifying agent for nanoparticles to improve their dispersion in organic matrices or to impart specific functionalities. It could also be a precursor for carbon-based nanomaterials. |

The isopropoxy group, in particular, may influence the solubility and processing characteristics of resulting materials, making them suitable for specific applications.

High-Throughput Screening for Structure-Reactivity Correlations

High-throughput screening (HTS) is a powerful tool for rapidly assessing the properties of a large number of compounds. medchemexpress.com Phenol, 3-isopropoxy-5-methyl- and its derivatives could be included in chemical libraries for HTS to identify new leads for drug discovery or materials science. medchemexpress.comacs.org

Systematic studies correlating the chemical structure of a series of related phenols with their reactivity or biological activity are crucial for rational design. nih.govresearchgate.netacs.orgrsc.org By synthesizing a library of derivatives of Phenol, 3-isopropoxy-5-methyl- with systematic variations in their structure, it would be possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). rsc.org These models can predict the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery process. For instance, the influence of the isopropoxy and methyl groups on the antioxidant potential or other biological activities could be systematically evaluated. researchgate.netmdpi.com

Application in Niche Industrial Processes (e.g., as chemical intermediates)

Substituted phenols are valuable intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals, agrochemicals, and fragrances. nih.gov Phenol, 3-isopropoxy-5-methyl- could serve as a key building block for more complex molecules. For example, the related compound 4-((2-isopropoxyethoxy)methyl)phenol (B23825) is a critical intermediate in the synthesis of the beta-blocker bisoprolol (B1195378). ijper.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural conformation of 3-isopropoxy-5-methylphenol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., isopropoxy and methyl groups). Compare chemical shifts with analogous phenolic compounds.

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradients) and column (C18 reversed-phase) to assess purity and detect impurities.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS for molecular weight confirmation and fragmentation pattern analysis.

- X-ray Crystallography : If crystalline, use SHELXL for structure refinement to resolve bond angles and hydrogen bonding patterns .

Q. How can the solubility profile of 3-isopropoxy-5-methylphenol be systematically evaluated?

- Methodological Answer :

- Solvent Polarity Screening : Test solubility in solvents of varying polarity (e.g., hexane, ethyl acetate, methanol). Measure saturation concentrations via gravimetric analysis.

- Hydrogen Bonding Analysis : Use Kamlet-Taft parameters to correlate solvent polarity/hydrogen-bonding capacity with solubility.

- Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility .

Advanced Research Questions

Q. What computational strategies predict the hydrogen-bonded supramolecular assemblies of 3-isopropoxy-5-methylphenol in crystal lattices?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen-bonding motifs (e.g., chains, rings) using software like Mercury. Compare with similar phenolic derivatives (e.g., 3-methyl-5-isopropylphenol, as in NIST data) .

- Density Functional Theory (DFT) : Calculate intermolecular interaction energies and optimize crystal packing using software like Gaussian or CRYSTAL. Validate against experimental crystallographic data .

Q. How can experimental design optimize microbial degradation pathways for 3-isopropoxy-5-methylphenol?

- Methodological Answer :

- Screening via Plackett-Burman Design : Test variables (pH, temperature, nutrient sources) to identify critical factors affecting degradation rates. Use ANOVA to rank significance .

- Response Surface Methodology (Box-Behnken) : Optimize key variables (e.g., pH 6–8, 30–40°C) to maximize degradation efficiency. Validate models using regression analysis and experimental replicates .

Q. What mechanistic insights guide the adsorption of phenolic derivatives like 3-isopropoxy-5-methylphenol onto activated carbon composites?

- Methodological Answer :

- Isotherm Modeling : Fit adsorption data to Freundlich (heterogeneous surfaces) or Langmuir (monolayer adsorption) models. Calculate thermodynamic parameters (ΔG, ΔH) using van’t Hoff plots.

- Kinetic Studies : Apply pseudo-second-order models to determine rate-limiting steps (e.g., chemisorption vs. diffusion). Use SEM/EDS to characterize adsorbent surface post-adsorption .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point) of 3-isopropoxy-5-methylphenol?

- Methodological Answer :

- Purity Validation : Re-evaluate using DSC (Differential Scanning Calorimetry) with controlled heating rates. Cross-reference with NIST standards for analogous compounds (e.g., 3-methyl-5-isopropylphenol, m.p. data in ).

- Synthetic Route Comparison : Assess if divergent synthesis methods (e.g., alkylation vs. etherification) introduce polymorphic variations or impurities.

Environmental and Safety Considerations

Q. What ecotoxicological assessment frameworks apply to 3-isopropoxy-5-methylphenol?

- Methodological Answer :

- OECD Guidelines : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Compare with structurally similar compounds (e.g., isobutylated phosphate esters in ).

- QSAR Modeling : Predict persistence, bioaccumulation, and toxicity using EPI Suite or TEST software. Validate with experimental LC50/EC50 data.

Retrosynthesis Analysis